6-Methyl-2-thiaspiro[3.3]heptan-6-ol
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Overview
Description
6-Methyl-2-thiaspiro[3.3]heptan-6-ol is a chemical compound with the molecular formula C7H12OS. It is a member of the thiaspiro compounds, characterized by a sulfur atom incorporated into a spirocyclic structure. This compound is often used as a building block in organic synthesis due to its unique structural features .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-thiaspiro[3.3]heptan-6-ol typically involves the reaction of a suitable precursor with sulfur-containing reagents under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a sulfur source, such as thiourea or elemental sulfur, under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-thiaspiro[3.3]heptan-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
6-Methyl-2-thiaspiro[3.3]heptan-6-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methyl-2-thiaspiro[3.3]heptan-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur atom in the spirocyclic structure can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Thiaspiro[3.3]heptan-6-ol: Similar structure but lacks the methyl group at the 6-position.
6-Methyl-2-azaspiro[3.3]heptan-6-ol: Contains a nitrogen atom instead of sulfur in the spirocyclic structure.
Uniqueness
6-Methyl-2-thiaspiro[3.3]heptan-6-ol is unique due to the presence of both a methyl group and a sulfur atom in the spirocyclic structure, which imparts distinct chemical and biological properties compared to its analogs .
Biological Activity
6-Methyl-2-thiaspiro[3.3]heptan-6-ol is a sulfur-containing spirocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structural features, including a spirocyclic framework and hydroxyl functional group, contribute to its potential therapeutic applications.
- Molecular Formula : C₇H₁₂OS
- Molecular Weight : Approximately 130.2 g/mol
- Structural Characteristics : The compound features a spirocyclic structure with a methyl group and hydroxyl functionality, which enhances its reactivity and biological activity compared to other similar compounds.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a candidate for developing new antimicrobial agents.
Bacterial Strain | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 100 |
Escherichia coli | 12 | 100 |
Pseudomonas aeruginosa | 10 | 100 |
The mechanism of action may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways, although further studies are needed to elucidate these mechanisms .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promising anticancer activity in preliminary studies. It appears to induce apoptosis in cancer cell lines, possibly through the modulation of specific signaling pathways involved in cell survival and proliferation.
Case Study:
A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 25 µM after 48 hours of exposure. Flow cytometry analysis revealed an increase in early apoptotic cells following treatment, indicating that the compound may trigger programmed cell death .
The biological activity of this compound is likely mediated through interactions with specific enzymes or receptors within target cells. The presence of hydroxyl and sulfur groups is believed to play a crucial role in these interactions, potentially modulating various biological pathways by influencing enzyme activity or receptor binding .
Synthesis and Applications
The synthesis of this compound involves several key steps, typically starting from readily available precursors. Its unique structure positions it as a candidate for further exploration in drug development, particularly for applications in medicinal chemistry and organic synthesis.
Synthesis Overview:
- Start with a suitable precursor containing the spirocyclic framework.
- Introduce the sulfur atom through nucleophilic substitution.
- Functionalize the compound to incorporate the hydroxyl group.
Properties
CAS No. |
2411639-90-0 |
---|---|
Molecular Formula |
C7H12OS |
Molecular Weight |
144.24 g/mol |
IUPAC Name |
6-methyl-2-thiaspiro[3.3]heptan-6-ol |
InChI |
InChI=1S/C7H12OS/c1-6(8)2-7(3-6)4-9-5-7/h8H,2-5H2,1H3 |
InChI Key |
BLFDSAHPFATDRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(C1)CSC2)O |
Origin of Product |
United States |
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